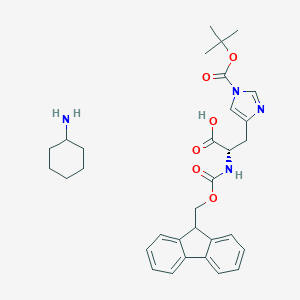

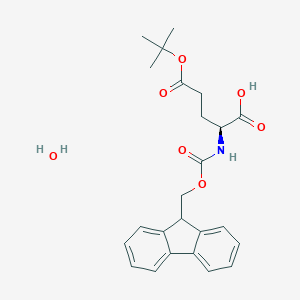

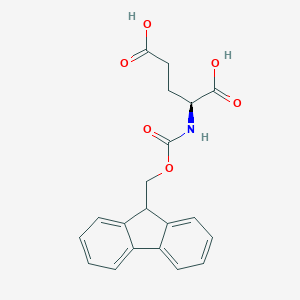

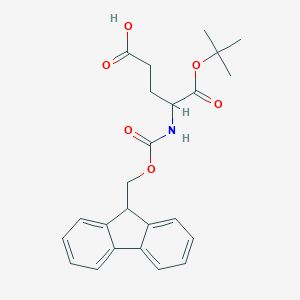

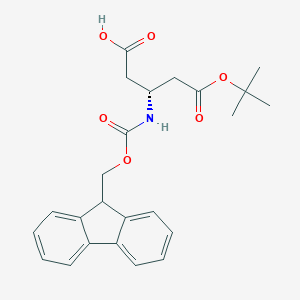

Fmoc-L-beta-glutamic acid 5-tert-butyl ester

Vue d'ensemble

Description

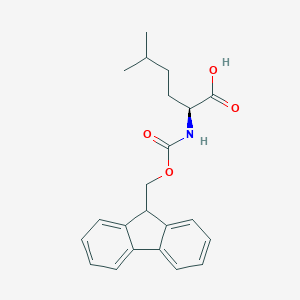

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a protected building block used for the introduction of glutamic acid into peptides . It is hydrolyzed with trifluoroacetic acid (TFA) and isolated with the HPLC system to give Fmoc-beta-Glu (OH)-OH .

Synthesis Analysis

The synthesis of Fmoc-L-beta-glutamic acid 5-tert-butyl ester involves the hydrolysis of Fmoc-beta-Glu (OtBu)-OH with trifluoroacetic acid (TFA). The product is then isolated using an HPLC system .Molecular Structure Analysis

The molecular formula of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is C24H27NO6 . Its molecular weight is 425.47 . The compound is a white or gray-white solid crystal at room temperature and pressure .Chemical Reactions Analysis

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical And Chemical Properties Analysis

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .Applications De Recherche Scientifique

Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids

This compound can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids through C-H activation of cyclopropane carboxamides using a Pd catalyst .

Linker for Drug Conjugates

It serves as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives, which are used in drug development .

Peptide Synthesis

As a protected building block, it is utilized for the introduction of glutamic acid into peptides during peptide synthesis processes .

Hydrolysis Studies

The compound undergoes hydrolysis with trifluoroacetic acid (TFA) and is isolated with an HPLC system to give Fmoc-beta-Glu(OH)-OH, which is useful in studying peptide behaviors and stability .

Mécanisme D'action

Target of Action

Fmoc-L-beta-glutamic acid 5-tert-butyl ester, also known as Fmoc-β-HoAsp(OtBu)-OH, is primarily used as a building block in peptide synthesis . It is used for the introduction of glutamic acid into peptides .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this process, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

Pharmacokinetics

It is slightly soluble in water and is typically stored at 2-8°C .

Result of Action

The primary result of the action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is the successful synthesis of peptides with the desired sequence . It allows for the introduction of glutamic acid into peptides .

Action Environment

The action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . It is also sensitive to strong oxidizing agents . The compound is typically stored in a cool, dry, and well-ventilated place .

Safety and Hazards

Orientations Futures

As a protected building block used for the introduction of glutamic acid into peptides, Fmoc-L-beta-glutamic acid 5-tert-butyl ester has potential applications in peptide synthesis . Its use as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids and as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives suggests potential future directions in medicinal chemistry .

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSUGLINJXRGT-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375809 | |

| Record name | Fmoc-beta-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-beta-glutamic acid 5-tert-butyl ester | |

CAS RN |

209252-17-5 | |

| Record name | Fmoc-beta-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.